molecular formula C14H18F3N3O2S B2793896 N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415623-23-1

N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No. B2793896
CAS RN: 2415623-23-1
M. Wt: 349.37
InChI Key: IXUYNLCNHPLPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide is not fully understood. However, it has been shown to interact with ion channels, particularly the voltage-gated sodium channels, and modulate their activity. This modulation can lead to changes in the excitability of neurons, which can have various effects depending on the specific application.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide vary depending on the specific application. In medicinal chemistry, it has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. In neuroscience, it has been shown to modulate the activity of ion channels and affect neuronal excitability. In agrochemicals, it has been shown to exhibit insecticidal activity.

Advantages And Limitations For Lab Experiments

One advantage of using N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide in lab experiments is its specificity for voltage-gated sodium channels, which can allow for more precise modulation of neuronal activity. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, particularly cancer and neurodegenerative diseases. Another direction is to study its potential as a tool for studying the function of ion channels in neuroscience. Additionally, further research can be done to explore its potential as a pesticide in agrochemicals.

Synthesis Methods

The synthesis of N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide involves the reaction of 3-(trifluoromethyl)pyridine-2-amine with 4-piperidone hydrochloride in the presence of sodium borohydride. The resulting intermediate is then reacted with cyclopropanesulfonyl chloride to yield the final product.

Scientific Research Applications

N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agrochemicals. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, it has been studied for its potential as a tool for studying the function of ion channels. In agrochemicals, it has been investigated as a potential pesticide.

properties

IUPAC Name

N-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-2-1-7-18-13(12)20-8-5-10(6-9-20)19-23(21,22)11-3-4-11/h1-2,7,10-11,19H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUYNLCNHPLPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.